2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Historical Development of Tetrahydrobenzothiophene Derivatives
Tetrahydrobenzothiophene derivatives emerged as a focus of medicinal chemistry research in the early 21st century, driven by the need for novel antibacterial agents amid rising antibiotic resistance. Early synthetic routes, such as the Gewald reaction involving cyclohexanone, sulfur, and ethyl cyanoacetate, enabled the production of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. These methods were later refined through palladium-catalyzed heterocyclization and radical-promoted substitutive dehydration, broadening access to structurally diverse analogs.
A pivotal 2022 study demonstrated the antibacterial efficacy of tetrahydrobenzothiophenes against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa, with MIC values as low as 0.54 μM. This work established the framework for subsequent modifications, including the introduction of chloroacetyl and carboxamide groups to enhance target binding and pharmacokinetic properties.
Position in Medicinal Chemistry
2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide occupies a unique niche due to its dual functional groups:
- Chloroacetyl moiety : Enhances electrophilicity, facilitating covalent interactions with biological targets such as bacterial enzymes.
- Carboxamide group : Promotes hydrogen bonding with residues in active sites, as observed in molecular docking studies with Salmonella typhimurium MsbA.
Comparative analyses with simpler benzothiophenes reveal that hydrogenation of the thiophene ring (to form tetrahydro derivatives) reduces aromaticity while improving solubility and metabolic stability. The 6-methyl substituent further modulates steric and electronic parameters, optimizing interactions with hydrophobic binding pockets.
Significance in Contemporary Pharmaceutical Research
The compound’s relevance is underscored by its potential to address two critical challenges:
- Antimicrobial resistance : Analogous tetrahydrobenzothiophenes exhibit bacteriostatic effects against multidrug-resistant P. aeruginosa at sub-micromolar concentrations.
- Multi-target pharmacology : Benzothiophene derivatives demonstrate overlapping anti-inflammatory, anticancer, and antidiabetic activities, suggesting pleiotropic mechanisms.
Recent computational studies highlight its structural compatibility with enzymes like leukotriene synthase and tyrosine kinases, positioning it as a candidate for repurposing in diverse therapeutic areas.
Structural Relationship to the Benzothiophene Family
The compound’s architecture aligns with key benzothiophene pharmacophores while introducing strategic modifications:
The tetrahydro ring’s conformational flexibility allows deeper penetration into bacterial membranes, while the chloroacetyl group enables irreversible inhibition of virulence factors.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-6-2-3-7-8(4-6)18-12(10(7)11(14)17)15-9(16)5-13/h6H,2-5H2,1H3,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOIRLRBNWOTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known by its CAS number 76981-87-8, is part of the benzothiophene class of compounds. Benzothiophenes are recognized for their diverse biological activities, making them subjects of interest in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C12H15ClN2O2S
- Molecular Weight : 274.78 g/mol
- CAS Number : 76981-87-8
1. Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. The structure of this compound suggests potential interactions with various biological targets that could inhibit cancer cell proliferation. A study utilizing quantitative structure-activity relationship (QSAR) models highlighted that modifications in the benzothiophene structure can enhance anticancer efficacy through steric and electrostatic interactions .
2. Antimicrobial Activity
Benzothiophene derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli using standard agar diffusion methods .
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzothiophene derivatives has been explored in various studies. Compounds with similar structural motifs have been shown to inhibit leukotriene synthesis, which is crucial for inflammatory responses. This suggests that this compound may also possess anti-inflammatory properties .
4. Anticonvulsant Activity
Benzothiophenes have been studied for their anticonvulsant effects. Compounds derived from this class have shown promise in reducing seizure activity in animal models by modulating neurotransmitter systems involved in excitability and inhibition .
Case Studies
A series of studies have evaluated the pharmacological effects of benzothiophene derivatives:
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammatory pathways.
- Receptor Modulation : It may act on various receptors that mediate cellular responses to stimuli.
- Ion Channel Interaction : The compound could influence ion channels related to neuronal excitability and muscle contraction.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:
- A study demonstrated that compounds based on 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene showed cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .
Antioxidant Properties
Compounds derived from this chemical structure have been evaluated for their antioxidant activities. One study highlighted that certain derivatives could scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .
Antimicrobial Effects
The antibacterial activity of related compounds has also been documented. For example:
- Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were tested against several bacterial strains and showed promising inhibition zones .
Acetylcholinesterase Inhibition
Another significant application is in the field of neuropharmacology. Compounds with a similar structure have been studied for their ability to inhibit acetylcholinesterase activity, suggesting potential therapeutic effects in treating Alzheimer's disease .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acyl Group
2-[(3-Chloropropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Molecular Formula : C₁₄H₁₉ClN₂O₂S
- Molecular Weight : 314.83 g/mol
- Key Differences: The chloroacetyl group in the target compound is replaced by a 3-chloropropanoyl chain, increasing the carbon chain length. The 6-methyl substituent is replaced by a 6-ethyl group, enhancing hydrophobicity.
- The ethyl group at position 6 could increase steric hindrance, affecting binding interactions in biological targets .
Ethyl 2-[(3-Chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Variations in the Carboxamide Group
2-Amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Molecular Formula : C₁₈H₂₃N₂OS
- Key Differences: The chloroacetyl amino group is absent, replaced by a primary amine at position 2. The carboxamide is substituted with an N-(2-methylphenyl) group.
- The aromatic substituent on the carboxamide may enhance binding to hydrophobic pockets in enzymes or receptors .
Methyl 2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Substituent Modifications at Position 6
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Molecular Formula : C₁₃H₂₀N₂OS
- Key Differences :
- The 6-methyl group is replaced by a tert-butyl group.
Physicochemical and Functional Comparisons
- Synthetic Routes : All compounds are synthesized via amide coupling reactions using reagents like HATU and DIPEA in DMF .
- Applications: The target compound’s carboxamide group makes it suitable for hydrogen bonding in drug design . Ester derivatives (e.g., ethyl or methyl esters) are often intermediates for prodrugs .
Q & A
Q. What strategies validate purity when LC-MS and NMR data conflict?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC (purity) with HRMS (exact mass) to detect trace impurities .
- NMR Solvent Swapping : Re-acquire spectra in alternative solvents (e.g., D2O for aqueous impurities) .
- DSC/TGA : Thermal analysis identifies polymorphic forms or degradation products not detected by chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
